2-Chloro-1H-imidazole-5-carbaldehyde
Overview
Description
2-Chloro-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring a chloro substituent at the second position and an aldehyde group at the fifth position of the imidazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde typically involves the chlorination of 1H-imidazole-5-carbaldehyde. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1H-imidazole-5-carbaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or primary amines in the presence of a base such as triethylamine (Et₃N).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazoles.
Oxidation: Formation of 2-chloro-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 2-chloro-1H-imidazole-5-methanol.
Scientific Research Applications
2-Chloro-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Similar structure but with a butyl group at the second position.
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with a methyl group at the fourth position.
Uniqueness: 2-Chloro-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both a chloro and an aldehyde group allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGRRSOGWDXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648050 | |
Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333235-40-7 | |
Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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